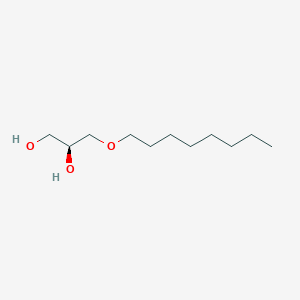
1-Octylglycerol
Overview
Description
1-Octylglycerol is an alkylglycerol.
Scientific Research Applications
1. Antimicrobial Properties
1-Octylglycerol has been identified as a potent antimicrobial agent. It effectively inactivates sexually transmitted bacterial pathogens like Neisseria gonorrhoeae, Streptococcus agalactiae, and Haemophilus ducreyi, while sparing the normal vaginal flora, such as Lactobacillus. This selective antimicrobial activity suggests its potential use as a microbicide candidate for sexual health applications (Moncla et al., 2008).
2. Microbicide Formulation for HIV Prevention
Research into developing liposome microbicide formulations for vaginal delivery of 1-Octylglycerol (OG) has shown promise in HIV prevention. OG formulated in liposomes demonstrated significant in vitro activity against pathogens like Neisseria gonorrhoeae, HSV-1, HSV-2, and HIV-1. This formulation also showed minimal toxicity, highlighting its potential as a safe and effective microbicide product (Wang et al., 2012).
3. Chemical Industry Applications
1-Octanol, derived from 1-Octylglycerol, is valuable in the chemical industry, where it is used as a plasticizer, a precursor in the production of linear low-density polyethylene (LLDPE), and as a growth inhibitor of tobacco plant suckers. Due to its diverse applications and high price, there is significant interest in sustainable production of 1-octanol via engineered microbes (Lozada et al., 2020).
4. Liposome Drug Delivery Systems
1-Octylglycerol, being amphiphilic, has been explored for its potential to assemble into bilayer vesicles, known as Algosomes, which can be applied as carriers for drugs. The formation and characterization of these vesicles indicate their suitability for drug delivery applications (Gopinath et al., 2002).
5. Anticancer Activity
Studies on 1-O-alkylglycerols (AKG), including 1-Octylglycerol, show that they possess anticancer activity. For example, AKG extracted from marine organisms like the crab Paralithodes camtschaticus and the skate Bathyraja parmifera demonstrated anticancer effects on human melanoma cells. This suggests potential therapeutic applications of 1-Octylglycerol and related compounds in cancer treatment (Latyshev et al., 2019).
properties
Product Name |
1-Octylglycerol |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(2S)-3-octoxypropane-1,2-diol |
InChI |
InChI=1S/C11H24O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11-13H,2-10H2,1H3/t11-/m0/s1 |
InChI Key |
GUPXYSSGJWIURR-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCCOC[C@H](CO)O |
Canonical SMILES |
CCCCCCCCOCC(CO)O |
synonyms |
1-O-octyl-sn-glycerol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Diphenylacetyl-1-(4-methoxy-3-methyl-benzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1254316.png)
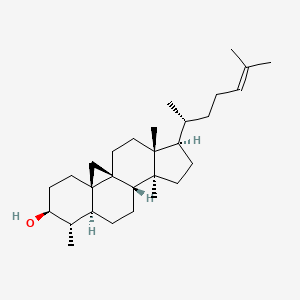
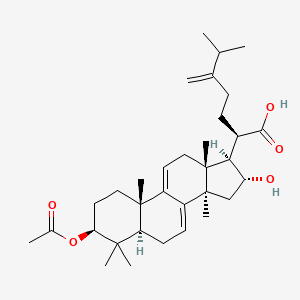
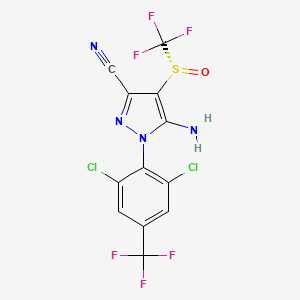
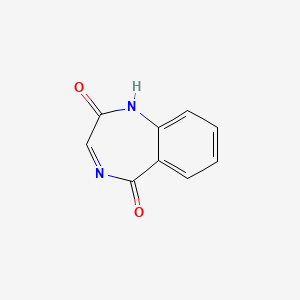
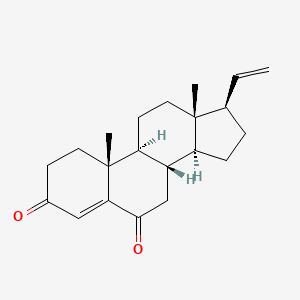
![(1R)-1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol](/img/structure/B1254325.png)
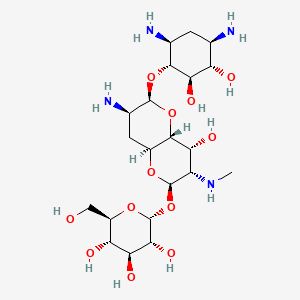
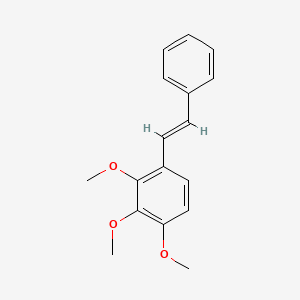
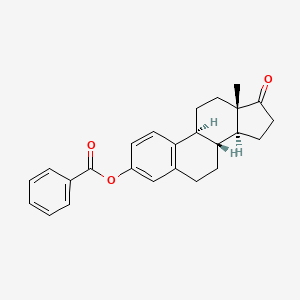
![p-[(R)-3-[bis-[(R)-beta-hydroxyphenethyl]amino]butyl]benzamide](/img/structure/B1254330.png)
![[(2,6-Dimethylphenyl)carbamoyl]formic acid](/img/structure/B1254331.png)
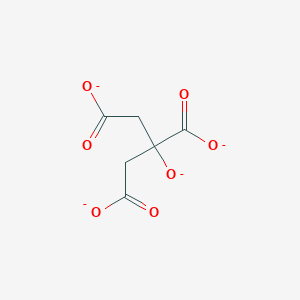
![8a-Ethyl-7,8,8a,9,10,11-hexahydroindolizino[8,1-ef][1]benzoazonine-6(5H),11-dione](/img/structure/B1254334.png)